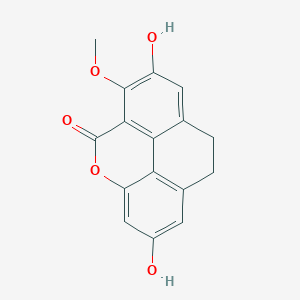
Isooxoflaccidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily found in the Modiolarca genus of sea roaches and is recognized for its biological activity and pharmacological effects . Isooxoflaccidin is a white solid with a melting point of 175-180°C . It has been studied for its anti-inflammatory and antibacterial properties, as well as its role as a plant growth regulator .
Preparation Methods
The preparation of isooxoflaccidin involves multi-step synthetic routes that are typical in organic synthetic chemistry . The specific preparation method includes the use of various reagents and reaction conditions to achieve the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Isooxoflaccidin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isooxoflaccidin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Its pharmacological effects are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of isooxoflaccidin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation and bacterial growth . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and the modulation of signaling pathways .
Comparison with Similar Compounds
Isooxoflaccidin is similar to other phenanthropyrone derivatives, such as isoflaccidinin . These compounds share a similar chemical structure and biological activity. this compound is unique in its specific pharmacological effects and its role as a plant growth regulator . Other similar compounds include various stilbenoids isolated from the orchid Coelogyne flaccida .
Properties
Molecular Formula |
C16H12O5 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
6,13-dihydroxy-5-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-3-one |
InChI |
InChI=1S/C16H12O5/c1-20-15-10(18)5-8-3-2-7-4-9(17)6-11-12(7)13(8)14(15)16(19)21-11/h4-6,17-18H,2-3H2,1H3 |
InChI Key |
BGZXWSDKPBSMNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC3=C4C2=C1C(=O)OC4=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


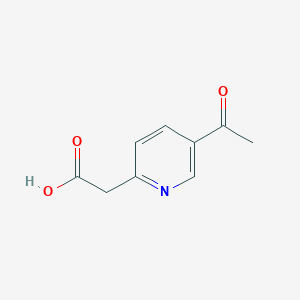
![(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile](/img/structure/B13443965.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B13443970.png)
![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)
![(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid](/img/structure/B13443982.png)
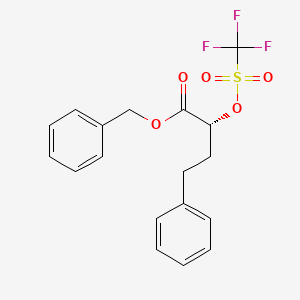
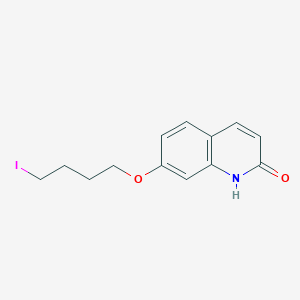
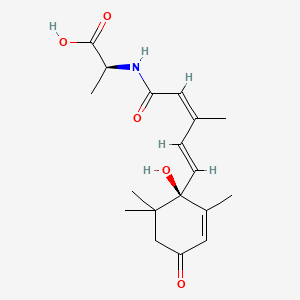
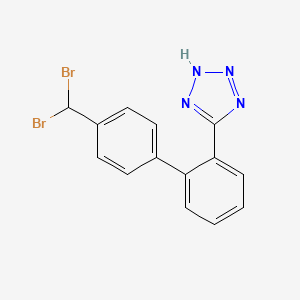
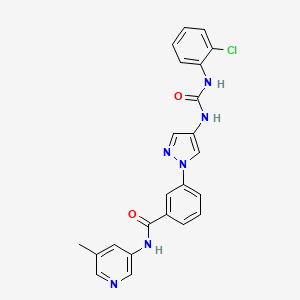
pyrimidin-2-one](/img/structure/B13444037.png)
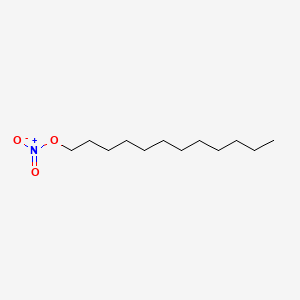

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
